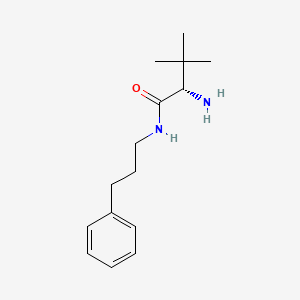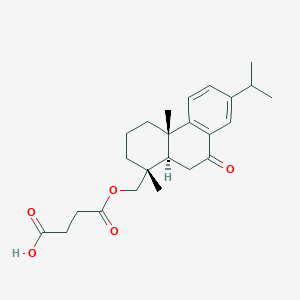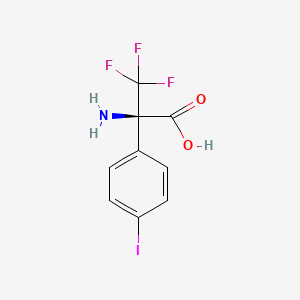
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid typically involves the introduction of the trifluoromethyl group and the iodophenyl group onto a suitable amino acid precursor. One common method involves the use of trifluoromethylation reagents and iodination reactions under controlled conditions. For example, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, while the iodophenyl group can be introduced using iodine or iodinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the iodophenyl group may yield phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for the development of new materials and catalysts .
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can serve as a reporter group in NMR spectroscopy .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structural features may impart desirable pharmacokinetic and pharmacodynamic properties .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity. It may also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The iodophenyl group can participate in halogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3,3,3-trifluoro-2-(4-bromophenyl)propanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid
Uniqueness
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This feature distinguishes it from other similar compounds with different halogen substituents .
Properties
Molecular Formula |
C9H7F3INO2 |
|---|---|
Molecular Weight |
345.06 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,14H2,(H,15,16)/t8-/m1/s1 |
InChI Key |
CQXSFWHNULLVLU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@](C(=O)O)(C(F)(F)F)N)I |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



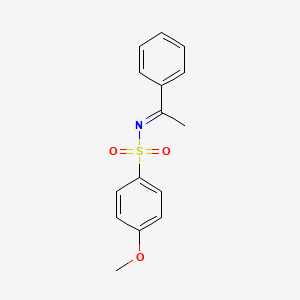
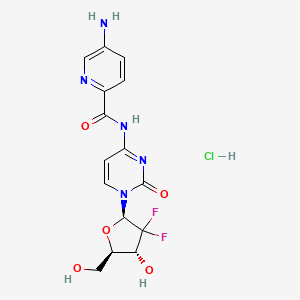

![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
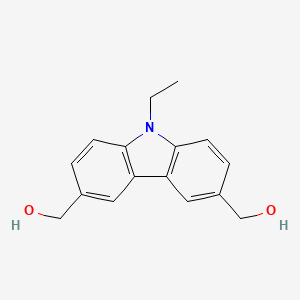

![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
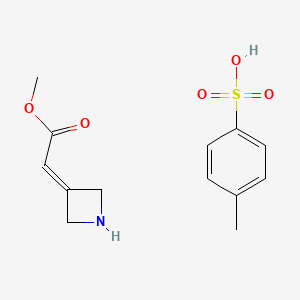
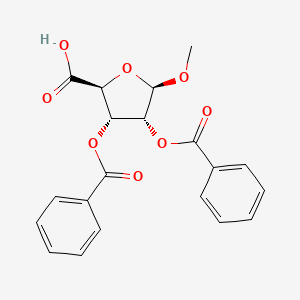
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
